

Application Notes and Protocols: Transition Metal-Catalyzed Cross-Coupling of Carbamoyl Chlorides

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Compound of Interest

Compound Name: Carbamoyl

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These application notes provide a comprehensive overview and detailed protocols for the transition metal-catalyzed cross-coupling of **carbamoyl** chlorides. This powerful synthetic tool enables the formation of C-C and C-N bonds, offering a versatile pathway for the synthesis of amides and ketones, which are key functional groups in numerous pharmaceuticals and biologically active compounds.

Introduction

Carbamoyl chlorides have emerged as effective electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions. Their reactivity allows for the construction of amide bonds, which are prevalent in medicinal chemistry. The reactions are typically catalyzed by palladium or nickel complexes and can be coupled with a range of organometallic reagents, including organoboron, organozinc, and organotin compounds. This document outlines key methodologies, including Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig couplings involving **carbamoyl** chlorides.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling of Carbamoyl Chlorides

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of **carbamoyl** chlorides, it provides a direct route to synthesize aryl, heteroaryl, and vinyl amides from the corresponding boronic acids or their derivatives.

General Reaction Scheme:

Data Presentation: Representative Examples of Suzuki-Miyaura Coupling

Entry	Carbamoyl Chloride	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	N,N-Dibutylcarbamoyl chloride	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	Toluene	100	85
2	Morpholine-4-carbonyl chloride	4-Methoxyphenylboronic acid	Pd(OAc) ₂ (2) / SPhos (4)	K ₃ PO ₄	1,4-Dioxane	80	92
3	N-Benzyl-N-methylcarbamoyl chloride	2-Thienylboronic acid	Pd ₂ (dba) ₃ (1.5) / XPhos (3)	Cs ₂ CO ₃	THF	65	88
4	Piperidine-1-carbonyl chloride	(E)-Styrylboronic acid	Pd(PPh ₃) ₄ (3)	Na ₂ CO ₃	DME/H ₂ O	80	78

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

- **Carbamoyl** chloride (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, 2.0 equiv)
- Anhydrous solvent (e.g., Toluene, THF, or 1,4-Dioxane)

Procedure:

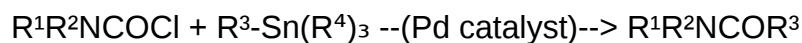
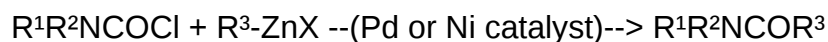
- To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the **carbamoyl** chloride, arylboronic acid, palladium catalyst, and base.
- Add the anhydrous solvent via syringe.
- Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

II. Nickel- and Palladium-Catalyzed Negishi Coupling of Carbamoyl Chlorides

The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance, making this method particularly valuable for the synthesis of complex

molecules.[1] Both palladium and nickel catalysts are effective for the coupling of **carbamoyl** chlorides with organozinc compounds.

General Reaction Scheme:



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References

- 1. benchchem.com [benchchem.com]
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